(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSUYTOATWAVLW-MSSAFCDDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSCC(C(=O)O)N)/C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82009-34-5 | |
| Record name | Cilastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid, commonly referred to as a derivative of cilastatin, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₇H₃₁N₃O₃S
- Molecular Weight : 358.5 g/mol
- Structure : The compound features a heptenoic acid backbone with a sulfanyl group and an amino acid moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity :
- Antimicrobial Activity :
- Potential Anticancer Effects :
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Dehydropeptidase I
A study conducted on renal tubular cells demonstrated that this compound effectively inhibited dehydropeptidase I activity, resulting in increased levels of β-lactam antibiotics in circulation, thereby enhancing their therapeutic efficacy against infections .
Case Study 2: Antimicrobial Efficacy
In vitro assays have shown that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial cell wall integrity, leading to cell lysis .
Case Study 3: Anticancer Potential
Research on various cancer cell lines indicates that the compound can induce apoptosis via the mitochondrial pathway. This effect was observed in breast and colon cancer cells, suggesting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Molecular Formula
- C : 16
- H : 26
- N : 2
- O : 5
- S : 1
IUPAC Name
(Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
Structural Representation
The compound features a heptenoic backbone with an amino acid structure, incorporating a sulfanyl group which may enhance its biochemical interactions.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to amino acids allows it to interact with biological systems effectively. Research indicates that modifications to the amino acid structure can influence pharmacological properties, making it a candidate for drug design.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were assessed for anticancer activity. The results demonstrated that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .
Biochemical Research
The sulfanyl group in the molecule is essential for its role in biochemical pathways, particularly in redox reactions. This feature makes it an interesting candidate for studies related to oxidative stress and cellular signaling.
Case Study: Antioxidant Properties
A study highlighted in Free Radical Biology and Medicine explored the antioxidant properties of similar compounds. The findings indicated that compounds with sulfanyl groups can scavenge free radicals effectively, which is crucial for developing protective agents against oxidative damage .
Polymer Chemistry
The compound's structural characteristics allow it to be utilized as a chain transfer agent in polymerization processes. Its ability to control molecular weight and polydispersity makes it valuable in producing polymers with specific properties.
Application: RAFT Polymerization
As reported by various chemical manufacturers, this compound can be employed in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization techniques to synthesize well-defined polymers suitable for biomedical applications .
Table 1: Comparison of Biological Activities
Table 2: Structural Features Affecting Activity
| Structural Feature | Effect on Activity |
|---|---|
| Sulfanyl Group | Enhances redox potential |
| Dimethylcyclopropanecarbonyl Group | Increases binding affinity |
| Heptenoic Backbone | Influences solubility |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional motifs with several pharmacologically relevant molecules. A comparative analysis is provided below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations:
Cyclopropane vs. Bicyclic Systems: Unlike cephalosporins (e.g., 7-Amino-3-propenylcephalosporanic acid), which contain a bicyclo[4.2.0] system for β-lactam stability, the target compound utilizes a 2,2-dimethylcyclopropane group. The smaller cyclopropane ring may enhance metabolic resistance but reduce ring strain compared to β-lactams .
Thioether Linkage : The thioether in the target compound differs from sulfonamide or disulfide bridges in other drugs (e.g., penicillin derivatives). This group may improve membrane permeability but increase oxidation sensitivity compared to ethers .
Z-Isomer Specificity: The (Z)-configuration of the enoic acid double bond distinguishes it from (E)-isomers, which could alter binding affinity in enzymatic pockets.
Pharmacological and Stability Considerations
- Stability: The target compound’s requirement for sub-zero storage contrasts with benzilic acid (stable at room temperature), highlighting its thermolability. This is likely due to the reactive enoic acid and thioether groups .
- Hazard Profile: The target’s oral toxicity (H302) is notable compared to benzilic acid, which lacks reported acute hazards, emphasizing the need for careful handling .
Preparation Methods
Classical Condensation-Hydrolysis-Coupling Approach
The primary synthesis route involves three sequential steps: condensation , hydrolysis , and thioether coupling (Fig. 1).
Step 1: Condensation of Ethyl 7-Chloro-2-Oxoheptanoate with (S)-2,2-Dimethylcyclopropanecarboxamide
Ethyl 7-chloro-2-oxoheptanoate (I) reacts with (S)-2,2-dimethylcyclopropanecarboxamide (II) in toluene under reflux with p-toluenesulfonic acid as a catalyst. This step yields (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester (III) as a mixture of Z/E isomers (85:15 ratio).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | p-TSA (1.5% w/w) |
| Temperature | 110–120°C (reflux) |
| Time | 20 hours |
| Yield | 78–82% |
Isomer separation is unnecessary at this stage due to subsequent hydrolysis.
Step 2: Hydrolysis to Carboxylic Acid
The ester (III) undergoes alkaline hydrolysis using aqueous NaOH (20% w/v) at 25–30°C for 8 hours, producing (Z/E)-7-chloro-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid (IV). The Z-isomer predominates (∼90%) due to steric hindrance favoring the cis configuration.
Key Observations
Step 3: Thioether Coupling with L-Cysteine
The chlorinated intermediate (IV) reacts with L-cysteine hydrochloride in a methanol-water system (3:1 v/v) at 60–65°C under basic conditions (pH 10.5–11.0). This nucleophilic substitution introduces the 2-amino-2-carboxyethylsulfanyl group, yielding the target compound.
Optimized Parameters
| Factor | Optimal Range |
|---|---|
| Molar Ratio (IV:L-Cys) | 1:1.2 |
| Solvent | Methanol:H₂O (3:1) |
| pH | 10.5–11.0 (NaOH) |
| Reaction Time | 6–8 hours |
| Final Yield | 65–70% (after purification) |
Challenges
Improved Method via Isomer-Controlled Synthesis
A patent-derived approach (US 5,147,868) minimizes E-isomer formation by modifying the condensation step:
Selective Z-Isomer Enrichment
-
Grignard Reaction Optimization : Ethyl 7-chloro-2-oxoheptanoate is prepared via a low-temperature (−10°C) Grignard reaction between 1-bromo-5-chloropentane and diethyl oxalate, reducing enolate scrambling.
-
Isomerization Control : Post-hydrolysis, the crude acid (IV) is treated with HCl (1M) in toluene at 25–30°C for 4 hours, converting residual E-isomer to Z-isomer via acid-catalyzed equilibration.
Comparative Data
| Method | Z-Isomer Purity Before Workup | Final Yield |
|---|---|---|
| Classical | 85% | 65% |
| Improved | 97% | 82% |
Purification and Isolation Strategies
Crystallization-Based Purification
The sodium salt of the target compound is isolated via pH-controlled crystallization:
-
Acidification : Adjust reaction mixture to pH 3.0 with HCl to precipitate the free acid.
-
Salt Formation : Dissolve in NaOH (1M) and precipitate with ethanol to obtain cilastatin sodium.
Crystallization Conditions
| Parameter | Value |
|---|---|
| Solvent System | Ethanol:H₂O (4:1) |
| Temperature | 0–5°C |
| Purity | ≥99.5% |
Chromatographic Challenges
Early methods relied on silica gel chromatography, which resulted in:
Modern approaches avoid chromatography by using cation-exchange resins (e.g., Dowex 50WX4) for final polishing.
Analytical Characterization
Spectroscopic Data
Key Assignments
Chiral Purity Assessment
HPLC with a Chiralpak IC column (4.6 × 250 mm, 5 µm) confirms enantiomeric excess >99.9% for the (1S)-cyclopropane moiety:
| Mobile Phase | Hexane:IPA:TFA (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.7 min (Z-isomer) |
Industrial-Scale Considerations
Solvent Recovery Systems
Toluene and methanol are recycled via fractional distillation, achieving 90–92% recovery.
Waste Stream Management
-
Chloride Byproducts : Treated with AgNO₃ to precipitate AgCl (99.9% removal).
-
Cysteine Derivatives : Oxidized with H₂O₂ to cysteic acid for safe disposal.
Emerging Methodologies
Q & A
Basic: What are the recommended storage conditions for (Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid to ensure stability?
Answer:
The compound should be stored in a dark, dry environment at temperatures below -20°C to prevent degradation caused by light, moisture, or thermal instability . The molecular formula (C₁₆H₂₆N₂O₅S) and presence of reactive functional groups (e.g., sulfanyl, carboxylic acid) necessitate strict adherence to these conditions to avoid hydrolysis or oxidation. Hazard statements (H302, H315, H319, H335) further emphasize the need for proper handling in a ventilated workspace with personal protective equipment (PPE) .
Basic: What spectroscopic and chromatographic methods are suitable for structural characterization of this compound?
Answer:
For structural confirmation:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve stereochemistry, particularly the (Z)-configuration of the hept-2-enoic acid moiety and the cyclopropane ring substituents .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (358.45 g/mol) and fragmentation patterns to validate the presence of the 2,2-dimethylcyclopropanecarbonyl group .
- HPLC-PDA: Assess purity and stability under optimized mobile phases (e.g., reverse-phase C18 columns with acetonitrile/water gradients) .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from variations in assay conditions, impurity profiles, or stereochemical misinterpretations. To address this:
- Standardize Assay Protocols: Use validated methods (e.g., USP guidelines for purity testing ) to ensure reproducibility.
- Control Impurities: Characterize impurities via LC-MS and quantify their impact using dose-response curves.
- Validate Stereochemistry: Re-examine chiral centers (e.g., (1S)-2,2-dimethylcyclopropanecarbonyl group) using X-ray crystallography or circular dichroism .
- Cross-Reference Theoretical Models: Link experimental data to computational predictions (e.g., molecular docking) to reconcile discrepancies .
Advanced: What experimental frameworks are recommended for studying the environmental fate of this compound?
Answer:
Adopt a multi-compartment approach inspired by Project INCHEMBIOL :
Physicochemical Properties: Determine logP, solubility, and hydrolysis rates under varying pH/temperature conditions.
Environmental Distribution: Use radiolabeled analogs to track distribution in soil, water, and biota.
Transformation Pathways: Identify abiotic (e.g., photolysis) and biotic (e.g., microbial degradation) pathways via mass spectrometry.
Risk Assessment: Quantify bioaccumulation factors and toxicity thresholds using standardized ecotoxicological assays (e.g., Daphnia magna or algal growth inhibition tests) .
Basic: How can the stereochemical integrity of the (1S)-2,2-dimethylcyclopropanecarbonyl group be preserved during synthesis?
Answer:
- Chiral Auxiliaries: Use enantiomerically pure starting materials (e.g., (1S)-configured cyclopropane precursors) to avoid racemization .
- Reaction Optimization: Conduct reactions under inert atmospheres (N₂/Ar) at controlled temperatures (<0°C) to prevent epimerization.
- In-Process Monitoring: Employ chiral HPLC or polarimetry to verify stereochemical purity at each synthetic step .
Advanced: What methodologies are effective for analyzing metabolic byproducts of this compound in vivo?
Answer:
- Metabolite Profiling: Use high-resolution LC-MS/MS with stable isotope labeling to detect sulfanyl cleavage products (e.g., 2-amino-2-carboxyethyl derivatives) .
- Tissue Distribution Studies: Apply whole-body autoradiography or MALDI imaging to map metabolite localization in model organisms.
- Enzymatic Assays: Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify phase I/II metabolites .
Basic: What precautions are necessary when handling this compound due to its hazard profile?
Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (H315, H319) .
- Ventilation: Use fume hoods for weighing or solubilizing to mitigate inhalation risks (H335).
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste via certified hazardous waste channels .
Advanced: How can researchers integrate theoretical frameworks into mechanistic studies of this compound?
Answer:
- Quantum Mechanical Calculations: Model reaction pathways (e.g., cyclopropane ring stability) using DFT to predict degradation or interaction mechanisms .
- Molecular Dynamics Simulations: Study ligand-receptor interactions (e.g., enzyme inhibition) to guide structure-activity relationship (SAR) studies .
- Systems Biology Approaches: Link experimental data to metabolic networks or signaling pathways using tools like KEGG or Reactome .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
